Olaparib impurity 15
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of olaparib impurity 15 involves several steps, starting from phthalhydrazide, which is used to construct the phthalazinone moiety. The key intermediate is obtained through the Negishi coupling reaction. The process involves the following steps:
Formation of Phosphonate: 2-formylbenzoic acid reacts with dimethylphosphite to form phosphonate.
Horner-Wadsworth-Emmons Reaction: The phosphonate reacts with an aldehyde to form an olefin.
Hydrolysis and Reaction with Hydrazine Hydrate: The olefin is hydrolyzed under alkaline conditions and then reacted with hydrazine hydrate to form the key intermediate.
Condensation Reaction: The intermediate undergoes a condensation reaction with N-Boc-piperazine, followed by the removal of the Boc group in hydrochloric acid.
Final Reaction: The final step involves reacting the compound with cyclopropane carbonyl chloride to form this compound
化学反応の分析
Olaparib impurity 15 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzylidene moiety.
Common Reagents and Conditions: Typical reagents include hydrazine hydrate, dimethylphosphite, and cyclopropane carbonyl chloride. Reaction conditions often involve alkaline hydrolysis and condensation reactions.
Major Products: The major products formed from these reactions include various intermediates and final products that are structurally related to olaparib
科学的研究の応用
Olaparib impurity 15 is primarily used in scientific research to study the purity and stability of olaparib. Its applications include:
Chemistry: Used to understand the chemical properties and reactions of olaparib and its impurities.
Biology: Studied for its potential biological effects and interactions with biological molecules.
Medicine: Important in the development and quality control of olaparib as a pharmaceutical product.
Industry: Used in the pharmaceutical industry to ensure the quality and efficacy of olaparib by monitoring and controlling impurities
作用機序
The mechanism of action of olaparib impurity 15 is related to its structural similarity to olaparib. Olaparib is a selective and potent inhibitor of poly(ADP-ribose) polymerase enzymes, which are involved in DNA repair. By inhibiting these enzymes, olaparib induces cell death in cancer cells with defective DNA repair mechanisms. This compound may exhibit similar inhibitory effects, although its potency and specificity may differ .
類似化合物との比較
Olaparib impurity 15 can be compared with other similar compounds, such as:
Rucaparib: Another poly(ADP-ribose) polymerase inhibitor used in cancer treatment.
Niraparib: A poly(ADP-ribose) polymerase inhibitor with similar applications.
Talazoparib: Known for its potent inhibitory effects on poly(ADP-ribose) polymerase enzymes.
Uniqueness: this compound is unique due to its specific structural configuration and the conditions under which it is formed. .
特性
CAS番号 |
2250243-17-3 |
---|---|
分子式 |
C24H25FN4O3 |
分子量 |
436.5 g/mol |
IUPAC名 |
4-[[3-(4-butanoylpiperazine-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C24H25FN4O3/c1-2-5-22(30)28-10-12-29(13-11-28)24(32)19-14-16(8-9-20(19)25)15-21-17-6-3-4-7-18(17)23(31)27-26-21/h3-4,6-9,14H,2,5,10-13,15H2,1H3,(H,27,31) |
InChIキー |
ADICBJYTMADKFI-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。